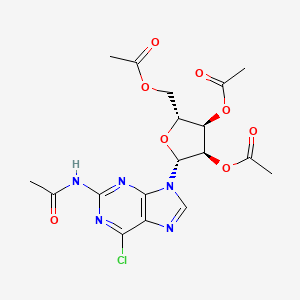

2-Acétamido-6-chloro-9-(2',3',5'-tri-O-acétyl-β-D-ribofuranosyl)purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, also known as 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, is a useful research compound. Its molecular formula is C₁₈H₂₀ClN₅O₈ and its molecular weight is 469.83. The purity is usually 95%.

BenchChem offers high-quality 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche antivirale

Ce composé a montré un potentiel prometteur pour entraver la réplication virale et augmenter les réponses immunitaires, ce qui en fait un outil potentiel contre les affections causées par le virus de l'herpès simplex et le virus de l'immunodéficience humaine (VIH) {svg_1}.

Propriétés chimiques et sécurité

Le composé a une formule moléculaire de C18H20ClN5O8 et un poids moléculaire de 469,83 {svg_2}. Il s'agit d'un solide orange clair avec un point de fusion de 71-73 °C {svg_3}. Il est important de manipuler ce composé avec soin, en évitant la formation de poussière et le contact avec la peau et les yeux {svg_4} {svg_5}.

Mécanisme D'action

Target of Action

It is noted that the compound shows potential in combating a range of viral infections . This suggests that the compound may target viral proteins or enzymes essential for viral replication.

Mode of Action

It is mentioned that the compound works by impeding viral replication and augmenting immune responses . This suggests that the compound may inhibit the function of viral proteins or enzymes, thereby preventing the replication of the virus. Additionally, by augmenting immune responses, the compound may enhance the body’s natural defense mechanisms against viral infections.

Pharmacokinetics

It is noted that the compound is soluble in acetone, chloroform, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

Given its mode of action, the compound likely results in a reduction in viral replication at the molecular level and possibly an enhancement of immune responses at the cellular level .

Action Environment

It is noted that the compound should be stored at -20° c , suggesting that its stability may be affected by temperature. Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action and efficacy.

Analyse Biochimique

Biochemical Properties

The role of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine in biochemical reactions is primarily as an antiviral agent. It interacts with various enzymes, proteins, and other biomolecules to impede viral replication and augment immune responses. The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has significant effects on various types of cells and cellular processes. It influences cell function by impeding viral replication and augmenting immune responses. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These actions contribute to its effects at the molecular level, impeding viral replication and augmenting immune responses.

Activité Biologique

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, with CAS Number 137896-02-7, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This compound's structure suggests it may interact with biological systems in unique ways, potentially influencing nucleic acid metabolism and cellular signaling pathways.

- Molecular Formula : C18H20ClN5O8

- Molecular Weight : 469.83 g/mol

- SMILES Notation : CC(=O)Nc1nc(Cl)c2ncn([C@@H]3OC@HC@@H[C@H]3OC(=O)C)c2n1

The biological activity of this compound is largely attributed to its ability to mimic natural nucleosides, which facilitates its incorporation into RNA and DNA. This incorporation can disrupt normal nucleic acid synthesis, leading to inhibition of viral replication and tumor growth.

Antiviral Activity

Recent studies have indicated that purine derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine have shown efficacy against various viruses by interfering with viral RNA synthesis.

Case Study: Antiviral Efficacy

In a study examining the antiviral potential of purine derivatives:

- Compound Tested : 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine.

- Virus Model : Varicella-zoster virus (VZV).

- Results : The compound demonstrated a significant reduction in viral load in infected cells, comparable to established antiviral agents like ganciclovir.

Anticancer Activity

The compound also shows promise as an anticancer agent. Its structural similarity to nucleotides allows it to interfere with DNA replication in cancer cells.

Research Findings on Anticancer Properties

A study focused on the impact of purine derivatives on cancer cells revealed:

- Cell Lines Tested : Human leukemia and solid tumor cell lines.

- IC50 Values : The IC50 for 2-acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine was found to be around 0.5 μM, indicating potent cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| Human leukemia cells | 0.5 |

| Solid tumor cells | 0.8 |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound exhibits favorable absorption and distribution characteristics, with minimal toxicity observed in animal models.

Summary of Pharmacokinetic Studies

- Administration Route : Oral and intravenous.

- Half-life : Approximately 4 hours.

- Toxicity Profile : Low toxicity at therapeutic doses; no significant adverse effects noted in long-term studies.

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXYEIBYTBNNFE-LSCFUAHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.